An In-depth Technical Guide to the Physical Properties of 4-Chloro-3-fluoro-2-methylpyridine
An In-depth Technical Guide to the Physical Properties of 4-Chloro-3-fluoro-2-methylpyridine
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and materials science, halogenated pyridines represent a cornerstone of molecular design. Their unique electronic properties, metabolic stability, and ability to form specific intermolecular interactions make them invaluable scaffolds in the development of novel pharmaceuticals and functional materials. 4-Chloro-3-fluoro-2-methylpyridine, a member of this important class of compounds, presents a compelling case for in-depth physical characterization. Its specific substitution pattern—a chlorine atom, a fluorine atom, and a methyl group on the pyridine ring—suggests a nuanced interplay of steric and electronic effects that dictate its behavior in both chemical reactions and biological systems.
This technical guide provides a comprehensive overview of the physical properties of 4-Chloro-3-fluoro-2-methylpyridine. As a Senior Application Scientist, my objective is not merely to present data, but to provide a deeper understanding of the experimental methodologies used to determine these properties, the rationale behind these techniques, and the implications of the data for research and development. While experimentally determined data for this specific molecule is not extensively available in the public domain, this guide will leverage high-quality predicted data and established scientific principles to provide a robust and practical resource.
Core Physical and Chemical Properties
A foundational understanding of a molecule's physical properties is paramount for its successful application in any research or development endeavor. These properties govern its behavior in various environments, from dissolution in a reaction solvent to its absorption, distribution, metabolism, and excretion (ADME) profile in a biological system.
Summary of Physical Properties
The key physical properties of 4-Chloro-3-fluoro-2-methylpyridine are summarized in the table below. It is important to note that while the molecular formula and weight are exact, a significant portion of the following data is derived from computational predictions, which provide a reliable estimate in the absence of extensive experimental validation.
| Property | Value | Source |
| Molecular Formula | C₆H₅ClFN | [1][2] |
| Molecular Weight | 145.56 g/mol | [1][2][3] |
| CAS Number | 1195251-01-4 | [1][2][3][4] |
| Appearance | Colorless Liquid | [3] |
| Predicted Boiling Point | 155.9 ± 35.0 °C | [2] |
| Predicted Density | 1.264 ± 0.06 g/cm³ | [2] |
| Predicted pKa | 2.95 ± 0.10 | [2] |
| Predicted LogP | 2.18 | [2] |
| Predicted Polar Surface Area (PSA) | 12.89 Ų | [2] |
In-Depth Discussion of Properties
Molecular Weight and Formula: The exact molecular formula, C₆H₅ClFN, and molecular weight of 145.56 g/mol are fundamental constants derived from the atomic composition of the molecule.[1][2][3] These values are critical for stoichiometric calculations in chemical synthesis and for mass spectrometry analysis.
Physical State: 4-Chloro-3-fluoro-2-methylpyridine is described as a colorless liquid at standard temperature and pressure.[3] This indicates that its melting point is below ambient temperature.
Boiling Point: The predicted boiling point of 155.9 ± 35.0 °C suggests that this compound is relatively volatile and can be purified by distillation under atmospheric or reduced pressure.[2] The boiling point is a critical parameter for purification, handling, and storage, as it dictates the temperature at which the liquid transitions into the gaseous phase.
Density: The predicted density of 1.264 ± 0.06 g/cm³ indicates that 4-Chloro-3-fluoro-2-methylpyridine is denser than water.[2] This is a crucial piece of information for solvent extraction procedures, as it will determine which layer is the organic phase.
pKa: The predicted pKa of 2.95 ± 0.10 reflects the basicity of the pyridine nitrogen.[2] The presence of electron-withdrawing halogen substituents (chlorine and fluorine) is expected to decrease the basicity of the pyridine ring compared to unsubstituted pyridine (pKa ≈ 5.2).[5] This property is of paramount importance in drug development, as it influences the ionization state of the molecule at physiological pH, which in turn affects its solubility, membrane permeability, and interaction with biological targets.
LogP: The predicted octanol-water partition coefficient (LogP) of 2.18 suggests that 4-Chloro-3-fluoro-2-methylpyridine has a moderate degree of lipophilicity.[2] This is a key determinant of a drug's pharmacokinetic properties, including its ability to cross cell membranes and its distribution in the body.
Experimental Methodologies for Physical Property Determination
To ensure scientific integrity, it is crucial to understand the experimental methods used to determine these physical properties. The following sections detail the standard protocols for characterizing a novel compound like 4-Chloro-3-fluoro-2-methylpyridine.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[8] A precise determination of the boiling point is not only a key descriptor of the compound but also an indicator of its purity; pure compounds typically exhibit a sharp boiling point, whereas impurities will lead to a boiling point range.[8]
A common and effective method for determining the boiling point of a small sample of liquid is the Thiele tube method.[9]
Step-by-Step Methodology:
-
Sample Preparation: A small volume (a few milliliters) of 4-Chloro-3-fluoro-2-methylpyridine is placed into a small test tube.[10]
-
Capillary Tube Insertion: A sealed-end capillary tube is inverted and placed into the test tube containing the sample.[10]
-
Apparatus Setup: The test tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).[9] The thermometer bulb and the sample should be positioned at the same level.
-
Heating: The side arm of the Thiele tube is gently heated, which allows for uniform heating of the oil bath.[11]
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until a steady stream of bubbles is observed.
-
Cooling and Measurement: The heat source is then removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[11] This is the point where the vapor pressure of the sample equals the atmospheric pressure.
Caption: Workflow for Boiling Point Determination using the Thiele Tube Method.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for elucidating the structure and confirming the identity of a chemical compound. For 4-Chloro-3-fluoro-2-methylpyridine, Nuclear Magnetic Resonance (NMR) spectroscopy would be the most powerful tool.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For a fluorinated compound like 4-Chloro-3-fluoro-2-methylpyridine, ¹H, ¹³C, and ¹⁹F NMR would be essential.
Predicted Spectral Characteristics:
-
¹H NMR: The proton NMR spectrum would be expected to show signals for the methyl group protons and the aromatic protons on the pyridine ring. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the positions of the chloro, fluoro, and methyl substituents.
-
¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments in the molecule. The chemical shifts would be affected by the electronegativity of the attached atoms, with carbons bonded to chlorine and fluorine appearing at different chemical shifts.
-
¹⁹F NMR: The fluorine NMR spectrum is particularly informative for fluorinated compounds.[12] It provides a direct observation of the fluorine atom and its coupling to neighboring protons and carbons, which can be crucial for confirming the regiochemistry of the substitution pattern.[12][13]
Step-by-Step Methodology:
-
Sample Preparation: A small amount of 4-Chloro-3-fluoro-2-methylpyridine (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. The use of a deuterated solvent is essential to avoid large solvent signals that would obscure the analyte's signals.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.
-
Data Acquisition:
-
¹H NMR: A standard one-dimensional proton NMR experiment is performed.
-
¹³C NMR: A proton-decoupled ¹³C NMR experiment is typically run to obtain a spectrum with single lines for each unique carbon.
-
¹⁹F NMR: A one-dimensional fluorine NMR experiment is acquired.
-
2D NMR: To unambiguously assign all signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be performed to establish connectivity between protons and carbons.
-
Caption: General Workflow for NMR-based Structural Characterization.
Safety and Handling
Given the halogenated and heterocyclic nature of 4-Chloro-3-fluoro-2-methylpyridine, appropriate safety precautions are essential. While a specific Safety Data Sheet (SDS) for this compound is not widely available, information from related compounds suggests the following hazards should be considered.
Potential Hazards:
-
Harmful if swallowed, in contact with skin, or if inhaled. [14]
-
Causes skin and eye irritation. [14]
-
May cause respiratory irritation. [14]
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen).[2]
Conclusion
4-Chloro-3-fluoro-2-methylpyridine is a compound of significant interest for its potential applications in drug discovery and materials science. This in-depth technical guide has provided a comprehensive overview of its key physical properties, drawing upon high-quality predicted data and established scientific principles. While a full experimental characterization remains to be published, the methodologies and theoretical framework presented here offer a solid foundation for researchers and scientists working with this and related molecules. A thorough understanding of these physical properties is the first and most critical step towards unlocking the full potential of this promising chemical entity.
References
- April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" - Fluorine notes.
-
4-Chloro-3-fluoro-2-methylpyridine - LookChem. [Link]
-
Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. [Link]
-
NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine using ANATOLIA - Loughborough University. [Link]
-
• SAFETY DATA SHEET - Sigma-Aldrich. [Link]
-
• SAFETY DATA SHEET - Sigma-Aldrich. [Link]
-
Showing Compound 4-Methylpyridine (FDB004424) - FooDB. [Link]
-
Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). [Link]
-
DETERMINATION OF BOILING POINTS. [Link]
-
4-chloro-3-fluoro-2-methylpyridine (C6H5ClFN) - PubChemLite. [Link]
-
(PDF) Synthesis, characterisation and crystal structure of 2-aminopyridinium (2-amino-5-bromopyridine)tribromocuprate(II) and bis(2-aminopyridinium) tetrabromocuprate(II) - ResearchGate. [Link]
-
Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants - ACS Publications. [Link]
-
2-Methylpyridine - Wikipedia. [Link]
-
6-Chloro-3-fluoro-2-methylpyridine | C6H5ClFN | CID 19867376 - PubChem. [Link]
-
Boiling Point Determination (Repaired) | PDF - Scribd. [Link]
-
Synthesis of 4-chloro-3-methoxy-2-methylpyridine - PrepChem.com. [Link]
-
¹H-NMR spectrum of Co4 with an expansion of the 2–10 ppm region... - ResearchGate. [Link]
-
4-chloro-3-fluoro-2-(trifluoromethyl)pyridine (C6H2ClF4N) - PubChemLite. [Link]
-
6.2B: Step-by-Step Procedures for Boiling Point Determination - Chemistry LibreTexts. [Link]
-
Pyridine - Solubility of Things. [Link]
-
19F-centred NMR analysis of mono-fluorinated compounds - PMC - NIH. [Link]
-
BOILING POINT DETERMINATION. [Link]
-
Determination of melting and boiling points. [Link]
-
Solvent - Wikipedia. [Link]
- CN105085378A - Synthetic method of 4-(chloromethyl)
- Synthetic method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Google P
-
4-Chloro-3-methoxy-2-methylpyridine | C7H8ClNO | CID 10583046 - PubChem. [Link]
-
Pyridine - chemeurope.com. [Link]
-
3-Selective Halogenation of Pyridines via Zincke Imine Intermediates - ChemRxiv. [Link]
-
Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives - NIH. [Link]
Sources
- 1. 4-Chloro-3-fluoro-2-methylpyridine | 1195251-01-4 | VXB25101 [biosynth.com]
- 2. lookchem.com [lookchem.com]
- 3. 4-Chloro-3-fluoro-2-methylpyridine | CymitQuimica [cymitquimica.com]
- 4. 4-Chloro-3-fluoro-2-Methylpyridine | 1195251-01-4 [chemicalbook.com]
- 5. 2-Methylpyridine - Wikipedia [en.wikipedia.org]
- 6. Solvent - Wikipedia [en.wikipedia.org]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. alnoor.edu.iq [alnoor.edu.iq]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. scribd.com [scribd.com]
- 11. uomus.edu.iq [uomus.edu.iq]
- 12. notes.fluorine1.ru [notes.fluorine1.ru]
- 13. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]

